4-Bromo-7-nitroisoindolin-1-one

Overview

Description

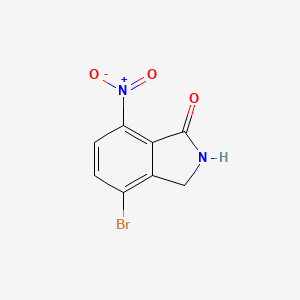

4-Bromo-7-nitroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrN2O3 and a molecular weight of 257.04 g/mol It is a derivative of isoindolinone, characterized by the presence of bromine and nitro functional groups at the 4 and 7 positions, respectively

Preparation Methods

The synthesis of 4-Bromo-7-nitroisoindolin-1-one can be achieved through several synthetic routes. One common method involves the nitration of 4-bromoisoindolin-1-one using a mixture of sulfuric acid and nitric acid at low temperatures . This reaction typically yields a high purity product with a yield of around 91%.

Another method involves the bromination of 7-nitroisoindolin-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . This method also provides a high yield of the desired product.

Chemical Reactions Analysis

4-Bromo-7-nitroisoindolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Synthesis and Use as an Intermediate

The compound is primarily used as an intermediate in organic synthesis. It can be synthesized through various methods, often involving the bromination of isoindolinone derivatives. The synthesis process typically includes:

- Reacting starting materials like 3-bromo-2-bromomethyl-benzoic acid methyl ester with ammonia in tetrahydrofuran.

- Purification via chromatography to obtain the final product with high yield .

This intermediate role is crucial in the development of pharmaceuticals, where it can serve as a building block for more complex molecules.

Cancer Research

Recent studies have highlighted the anticancer potential of 4-Bromo-7-nitroisoindolin-1-one derivatives:

- Anticancer Activity : Compounds derived from this structure have shown significant activity against various cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers. For instance, certain derivatives exhibited IC values ranging from 3.5 to 8.7 μM, outperforming standard chemotherapeutics like etoposide .

- Mechanism of Action : These compounds often act by inhibiting tubulin polymerization, which is essential for cancer cell division. Molecular docking studies indicate strong binding interactions with tubulin, enhancing their anticancer efficacy .

Modulation of Inflammatory Responses

This compound has also been studied for its role in modulating inflammatory responses:

- Psoriasis Model : In animal models, compounds based on this scaffold demonstrated efficacy in reducing inflammation and skin lesions associated with psoriasis, indicating potential use in dermatological therapies .

Case Studies and Research Findings

Several research articles have documented the therapeutic applications of this compound:

Mechanism of Action

The mechanism of action of 4-Bromo-7-nitroisoindolin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Bromo-7-nitroisoindolin-1-one can be compared with other similar compounds, such as:

4-Bromoisoindolin-1-one: Lacks the nitro group at the 7-position, making it less reactive in certain chemical reactions.

7-Nitroisoindolin-1-one:

4-Bromo-7-nitro-2,3-dihydroisoindol-1-one: A closely related compound with similar chemical properties but different reactivity due to the presence of additional functional groups.

The uniqueness of this compound lies in its combination of bromine and nitro functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Biological Activity

4-Bromo-7-nitroisoindolin-1-one (CAS Number: 765948-99-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C8H5BrN2O3 and a molecular weight of 257.04 g/mol, this compound contains both bromine and nitro functional groups that contribute to its reactivity and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and comparative analyses with structurally related compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various routes, primarily involving the nitration of 4-bromoisoindolin-1-one. Common methods include:

- Nitration Reaction :

-

Bromination :

- Reagents : N-bromosuccinimide (NBS) in the presence of a radical initiator.

- Purpose : To introduce bromine at specific positions on the isoindoline ring.

These synthetic approaches allow for the production of this compound in sufficient quantities for biological testing and further chemical modifications.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have tested its efficacy against several human cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 12.5 | Cervical cancer |

| MCF-7 | 15.0 | Breast cancer |

| A549 | 18.5 | Lung cancer |

| PC3 | 20.0 | Prostate cancer |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cellular functions essential for cancer cell survival.

- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating potential use in treating infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromoisoindolin-1-one | 885518-46-7 | Lacks nitro group; simpler structure |

| 7-Nitroisoindolin-1-one | Not available | Contains nitro group but lacks bromine |

| 7-Amino-4-bromoisoindolin-1-one | 169045-01-6 | Contains an amino group; different biological activity |

The presence of both bromine and nitro groups in this compound enhances its chemical reactivity and potential biological interactions compared to its analogs .

Case Study: In Vitro Efficacy Against Cancer

A study conducted by Curtin et al. (2004) evaluated the anticancer efficacy of various isoindoline derivatives, including this compound. The study found that this compound significantly inhibited the growth of HeLa cells in a dose-dependent manner, supporting its potential as a lead compound for further development in cancer therapies .

Case Study: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate antibacterial activity, suggesting avenues for exploration in infectious disease treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-Bromo-7-nitroisoindolin-1-one, and what experimental conditions optimize yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the isoindolinone core. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C. Subsequent nitration at the 7-position requires careful control of mixed acid (HNO₃/H₂SO₄) conditions to avoid over-nitration. Purity is assessed via HPLC (>95% by area normalization) and confirmed by melting point analysis. Crystallization from ethanol/water mixtures enhances purity, with structural validation via single-crystal X-ray diffraction (SXRD) using SHELX refinement protocols .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Employ ¹H and ¹³C NMR in deuterated DMSO-d₆ to resolve aromatic protons and carbonyl signals. Compare shifts with analogous nitroisoindolinone derivatives (e.g., 7-nitroisoindolin-1-one).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical MW: 269.03 g/mol) and isotopic patterns for bromine.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity.

- XRD : For definitive structural confirmation, grow single crystals via slow evaporation and refine using SHELXL . Experimental details must be thoroughly documented to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Cross-Validation : Repeat NMR and XRD under standardized conditions. For XRD, refine data using SHELXL with anisotropic displacement parameters to account for thermal motion .

- Polymorphism Screening : Test multiple crystallization solvents (e.g., DMF, THF) to rule out conformational isomers.

- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify electronic effects or crystal packing anomalies.

- Dynamic NMR : Probe temperature-dependent spectra to detect hindered rotation in the nitro group.

Q. What strategies are effective for designing mechanistic studies on reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to investigate rate-determining steps in nucleophilic substitution reactions.

- Trapping Intermediates : Employ in-situ IR or cryo-ESI-MS to capture transient species (e.g., Meisenheimer complexes).

- Computational Modeling : Perform DFT or MD simulations to map reaction coordinates and transition states. Validate with experimental activation parameters (ΔH‡, ΔS‡) from Arrhenius plots.

- Cross-Coupling Studies : Screen palladium catalysts (e.g., Pd(PPh₃)₄) to optimize Suzuki-Miyaura couplings, monitoring regioselectivity via LC-MS .

Q. How should crystallographic data for this compound be refined to address twinning or disorder?

- Methodological Answer :

- SHELX Workflow : Use SHELXD for phase determination and SHELXL for refinement. Apply TWIN/BASF commands to model twinned crystals, and PART instructions to resolve disordered bromine/nitro groups .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···O contacts) to validate packing models.

- Rigorous Validation : Cross-check residual density maps and R-factors (R1 < 5%) against IUCr standards.

Q. Data Analysis and Reproducibility

Q. What best practices ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Detailed Protocols : Document reaction times, temperatures, and purification steps (e.g., column chromatography with silica gel, 60–120 mesh).

- Batch-to-Batch Consistency : Use calibrated equipment for stoichiometric measurements and monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1).

- Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) and raw spectra in institutional repositories. Reference these in publications to align with journal guidelines .

Q. How can researchers leverage computational tools to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites.

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina.

- Machine Learning : Train models on existing reaction databases to predict coupling partners or catalyst systems.

Properties

IUPAC Name |

4-bromo-7-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYRRWFXNSLCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765948-99-0 | |

| Record name | 4-bromo-7-nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.